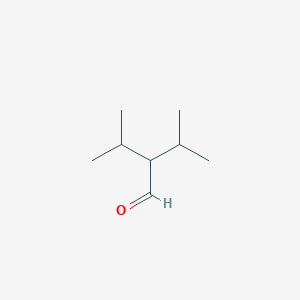

3-Methyl-2-(propan-2-yl)butanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-propan-2-ylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQMBKVWUSLXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Propan 2 Yl Butanal and Its Derivatives

Established Synthetic Pathways

General Synthetic Routes to Branched Aldehydes

The synthesis of branched aldehydes can be approached through several general methodologies. One common strategy involves the hydroformylation of alkenes, a process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. rsc.org While hydroformylation is a powerful industrial method, achieving high regioselectivity for branched products over linear ones can be a challenge and often requires specific catalysts and reaction conditions. rsc.orgorganic-chemistry.org

Another approach is the oxidation of primary alcohols. For instance, the precursor alcohol, 3-methyl-2-(propan-2-yl)butan-1-ol, can be oxidized to the corresponding aldehyde using various oxidizing agents. However, over-oxidation to the carboxylic acid can be a competing reaction, necessitating careful selection of reagents.

More contemporary methods include catalytic C-H bond activation and carboformylation reactions. For example, cobalt(III)-catalyzed sequential C-H bond addition to dienes and a formyl source has been developed for the synthesis of α-quaternary aldehydes. rsc.org Additionally, rhodium-catalyzed reductive coupling of vinyl bromides with aldehydes, followed by redox isomerization, provides a pathway to branched ketones, which can be seen as related structures. nih.gov Synergistic catalysis, combining a peptide and a gold catalyst, has also been employed for the enantioselective addition of branched aldehydes to allenamides, demonstrating a method to further functionalize these molecules. d-nb.info

Stereoselective Synthesis of 3-Methyl-2-(propan-2-yl)butanal Enantiomers and Diastereomers

The presence of stereocenters in this compound makes its stereoselective synthesis a significant challenge and an area of active research. The control of stereochemistry is crucial for applications in pharmaceuticals and other bioactive compounds where specific stereoisomers often exhibit desired activities.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral product. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. kashanu.ac.ir For branched aldehydes, asymmetric hydroformylation using chiral ligands on the metal catalyst is a direct approach to enantiomerically enriched products. organic-chemistry.org

Another powerful technique is the asymmetric alkylation of aldehydes. This often involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophile. researchgate.net The stereochemical outcome is directed by the chiral catalyst or auxiliary used. Boron-derived reagents have also proven to be exceptionally versatile in asymmetric synthesis, including the creation of chiral centers. psu.edu

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. angenechemical.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. sfu.cabath.ac.uk Subsequent alkylation of the enolate derived from this species proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the desired chiral product. This method has been successfully applied to the synthesis of a wide range of chiral molecules. numberanalytics.combath.ac.uk

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions sfu.cabath.ac.uk |

| Pinane-based | 2-Hydroxypinan-3-one | Asymmetric sulfur ylide cyclopropanation sfu.ca |

| Amino Alcohols | (1S,2S)-1,2-diphenyl-1,2-ethanediol | Diels-Alder reactions sfu.ca |

Diastereoselective Reactions Involving Chiral Aldehyde Precursors

When a starting material already contains a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. This is known as diastereoselective synthesis. For example, the reaction of a chiral aldehyde with a nucleophile can lead to the preferential formation of one diastereomer over another. msu.edu The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models, which predict the facial selectivity of the nucleophilic attack. msu.edu

The Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a Lewis acid, is a powerful tool for creating new stereocenters. msu.edu The choice of Lewis acid can influence whether the reaction proceeds through an open or a cyclic transition state, thereby affecting the diastereoselectivity. msu.edu

Enzymatic Catalysis in Stereoselective Transformations

Enzymes are highly efficient and selective catalysts that can be used to perform a wide range of chemical transformations with excellent stereocontrol. mdpi-res.com Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols and esters. clockss.orgresearchgate.netuniovi.es In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

For the synthesis of chiral aldehydes, oxidoreductases (dehydrogenases) can be employed for the stereoselective oxidation of a prochiral diol or the stereoselective reduction of a diketone. chemicalbook.comrsc.org The use of whole-cell biocatalysts or isolated enzymes offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. acs.orgrsc.org

| Enzyme Class | Transformation | Application Example |

| Lipases | Kinetic resolution of alcohols/esters | Separation of enantiomers of a precursor alcohol researchgate.netuniovi.es |

| Oxidoreductases | Asymmetric oxidation/reduction | Stereoselective synthesis of a chiral alcohol precursor chemicalbook.comrsc.org |

| Chloroperoxidases | Halogenation/Epoxidation | Enantioselective synthesis of chiral building blocks rsc.org |

Derivatization Strategies and Their Synthetic Applications

The chemical reactivity of this compound is primarily centered around the aldehyde functional group. This allows for a variety of derivatization strategies to be employed, leading to a diverse range of products with potential applications in areas such as fine chemicals and pharmaceuticals. arizona.edu

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For this compound, this reaction proceeds through the formation of an enolate intermediate at the alpha-carbon, which then acts as a nucleophile. Due to the presence of a single alpha-hydrogen, the formation of a specific enolate is ensured.

The self-aldol condensation of this compound, in the presence of a base, would yield 3-hydroxy-2,4-diisopropyl-2,5-dimethylhexanal. Subsequent dehydration of this aldol adduct under acidic or basic conditions would lead to the formation of an α,β-unsaturated aldehyde, 2,4-diisopropyl-2,5-dimethylhex-2-enal.

Crossed aldol condensations, where this compound is reacted with another carbonyl compound lacking alpha-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde), can be used to selectively form specific adducts. This strategy is crucial for minimizing the formation of self-condensation byproducts. The reaction conditions, such as the choice of base and solvent, can significantly influence the yield and diastereoselectivity of the aldol products.

Table 1: Representative Aldol Condensation Products of this compound

| Reactant 2 | Product (Aldol Adduct) | Product (Dehydrated) |

| This compound | 3-Hydroxy-2,4-diisopropyl-2,5-dimethylhexanal | 2,4-Diisopropyl-2,5-dimethylhex-2-enal |

| Benzaldehyde | 3-Hydroxy-2-isopropyl-3-phenyl-4-methylpentanal | 2-Isopropyl-4-methyl-3-phenylpent-2-enal |

| Formaldehyde | 3-Hydroxy-2-isopropyl-4-methylpentanal | 2-Isopropyl-4-methylpent-2-enal |

Grignard Reactions

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. libretexts.org The reaction of this compound with a Grignard reagent results in the formation of a secondary alcohol after acidic workup. The steric hindrance posed by the isopropyl group adjacent to the carbonyl may affect the rate of reaction, but it does not prevent the addition of the Grignard reagent. Current time information in Bangalore, IN.

For example, the reaction of this compound with methylmagnesium bromide would yield 4-methyl-3-(propan-2-yl)pentan-2-ol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Table 2: Examples of Grignard Reactions with this compound

| Grignard Reagent | Product (Secondary Alcohol) |

| Methylmagnesium bromide | 4-Methyl-3-(propan-2-yl)pentan-2-ol |

| Phenylmagnesium bromide | 1-Phenyl-2-isopropyl-3-methylbutan-1-ol |

| Vinylmagnesium bromide | 4-Isopropyl-5-methylhex-1-en-3-ol |

Wittig Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The key advantage of the Wittig reaction is the specific placement of the double bond. masterorganicchemistry.com

The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 3-isopropyl-4-methylpent-1-ene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.

Table 3: Representative Wittig Reaction Products from this compound

| Phosphorus Ylide | Product (Alkene) |

| Methylenetriphenylphosphorane | 3-Isopropyl-4-methylpent-1-ene |

| Ethylidenetriphenylphosphorane | 4-Isopropyl-5-methylhex-2-ene |

| Benzylidenetriphenylphosphorane | 1-Phenyl-3-isopropyl-4-methylpent-1-ene |

Rearrangement Reactions in Derivatization

Rearrangement reactions can be a powerful tool in organic synthesis to create complex molecular architectures from simpler starting materials. While specific rearrangement reactions involving this compound are not extensively documented, the principles of such reactions can be applied to its derivatives.

Methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD) is a bulky Lewis acid that has been effectively used to induce rearrangements of various organic compounds, including epoxides. acs.orgorgsyn.org Its significant steric bulk can influence the coordination to heteroatoms and thereby direct the course of a rearrangement. researchgate.net While direct rearrangements of this compound using MAD are not reported, it is conceivable that derivatives of this aldehyde, such as epoxides formed from its Wittig reaction products, could undergo MAD-catalyzed rearrangements.

Formation of Chiral Auxiliary Compounds from this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Aldehydes are common starting materials for the synthesis of chiral auxiliaries, often by forming acetals or ketals with chiral diols. arizona.edu

This compound, being a chiral aldehyde itself (if synthesized in an enantiomerically pure form), can be utilized in the synthesis of chiral auxiliaries. angenechemical.com For instance, it can be reacted with a chiral diol, such as (2R,3R)-2,3-butanediol, to form a chiral acetal. This new chiral entity can then be used to direct the stereochemistry of subsequent reactions on a different part of the molecule.

A prominent class of chiral auxiliaries derived from amino alcohols are the Evans oxazolidinones. wikipedia.org While these are typically acylated, the underlying principle of using a chiral scaffold to direct reactivity is relevant. In a similar vein, this compound can be condensed with a chiral amino alcohol to form a chiral oxazolidine, which can then serve as a chiral auxiliary in various asymmetric transformations.

Table 4: Potential Chiral Auxiliaries Derived from this compound

| Chiral Reagent | Type of Chiral Auxiliary |

| (2R,3R)-2,3-Butanediol | Chiral Acetal |

| (1R,2S)-Ephedrine | Chiral Oxazolidine |

| (R)-Phenylglycinol | Chiral Oxazolidine |

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Propan 2 Yl Butanal

Fundamental Organic Reaction Mechanisms

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 3-methyl-2-(propan-2-yl)butanal is a key site for nucleophilic addition reactions. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction typically proceeds under weakly acidic conditions (pH 4-5) and involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org The resulting intermediate then abstracts a proton to yield the final hydroxynitrile product. libretexts.org

Another significant nucleophilic addition is the Grignard reaction, which provides a pathway to secondary alcohols. For instance, the reaction of an appropriate Grignard reagent, such as isopropyl magnesium bromide, with this compound would lead to the formation of a secondary alcohol after an acidic workup. This reaction requires anhydrous conditions to prevent the Grignard reagent from being quenched by water.

Condensation Mechanisms (e.g., Aldol)

This compound, possessing α-hydrogens, can undergo aldol (B89426) condensation. This reaction involves the formation of an enolate ion by deprotonation of the α-carbon. wikipedia.orgchegg.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate, often upon heating, to form an α,β-unsaturated aldehyde. wikipedia.org

The self-condensation of 3-methylbutanal (B7770604), a related compound, in the presence of a dilute alkali, results in the formation of 3-hydroxy-2-isopropyl-5-methylhexanal. sarthaks.com A similar self-condensation can be expected for this compound.

Rearrangement Mechanisms in Carbocationic Intermediates

Carbocation rearrangements can occur in reactions involving this compound, particularly under conditions that favor the formation of carbocations, such as in certain substitution or elimination reactions. msu.edulibretexts.org These rearrangements, like hydride or alkyl shifts, are driven by the formation of a more stable carbocation. libretexts.orglibretexts.org

For example, if the corresponding alcohol, 3-methyl-2-(propan-2-yl)butan-1-ol, is subjected to acidic conditions that promote the loss of water, a primary carbocation would initially form. This unstable carbocation could then undergo a hydride or methyl shift to form a more stable secondary or tertiary carbocation before further reaction occurs. msu.edulibretexts.orgmasterorganicchemistry.com For instance, the reaction of 3-methyl-2-butanol (B147160) with concentrated HBr can lead to rearranged products due to carbocation intermediates. pearson.com

Elimination Reactions

Elimination reactions involving derivatives of this compound, such as the corresponding alkyl halides or alcohols, can lead to the formation of alkenes. purdue.edu The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1). amazonaws.com

The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. amazonaws.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation to form the alkene. purdue.eduamazonaws.com The formation of a more substituted (and thus more stable) alkene, as predicted by Zaitsev's rule, is often favored. murov.info

Radical Reactions and Atmospheric Chemistry

Reactions with Chlorine Atoms

In the atmosphere, aldehydes can be degraded by reaction with various radical species, including chlorine atoms. nih.gov The reaction of aldehydes with chlorine atoms can proceed via H-atom abstraction from the aldehydic C-H bond or from other C-H bonds in the molecule. nih.govscielo.br

A study on the reaction of 3-methylbutanal with chlorine atoms determined a rate constant of (2.07 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov The identified products included smaller aldehydes, ketones, and chlorinated aldehyde compounds. nih.gov Given the structural similarity, the reaction of this compound with chlorine atoms is expected to proceed through similar pathways, leading to a variety of radical-initiated products and contributing to its atmospheric degradation. The reaction mechanism can involve both the addition of Cl to any double bonds and the abstraction of hydrogen by the Cl atom. researchgate.net

Role in Atmospheric Processes and Lifetimes

The atmospheric lifetime of an aldehyde is determined by the sum of its loss rates due to reaction with various oxidants (OH, NO₃, Cl) and photolysis. The reaction with OH radicals is often the dominant daytime removal process for aldehydes in the troposphere. researchgate.netcopernicus.org The calculated atmospheric lifetime of 3-methylbutanal with respect to reaction with Cl atoms in the marine boundary layer is estimated to be around 10.3 hours. nih.gov Given the structural similarities, the atmospheric lifetime of this compound is expected to be on a similar timescale, indicating its potential to influence local and regional air quality through the formation of ozone and secondary organic aerosols (SOA). mdpi.com

Mass Spectrometric Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the structure of organic molecules. The fragmentation patterns observed in a mass spectrum provide valuable information about the molecule's connectivity and functional groups.

McLafferty Rearrangement of Aldehyde Radical Cations

The McLafferty rearrangement is a characteristic fragmentation pathway for radical cations of molecules containing a carbonyl group and an accessible γ-hydrogen atom. chemistnotes.comwikipedia.org This intramolecular rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond. chemistnotes.com This process results in the formation of a neutral alkene and a new radical cation corresponding to the enol form of a smaller carbonyl compound.

For this compound, the presence of γ-hydrogens on the isopropyl group makes it a candidate for the McLafferty rearrangement upon ionization in a mass spectrometer.

The mechanism of the McLafferty rearrangement has been a subject of extensive theoretical and experimental investigation. It can proceed through either a concerted or a stepwise pathway. nih.govresearchgate.net

Concerted Mechanism: In this pathway, the γ-hydrogen transfer and the Cα-Cβ bond cleavage occur simultaneously through a single transition state. researchgate.net

Stepwise Mechanism: This mechanism involves the formation of an intermediate distonic ion, where the charge and radical sites are separated. uni-saarland.de The initial step is the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the subsequent cleavage of the Cα-Cβ bond. chemistnotes.com

Theoretical studies using density functional theory (DFT) and ab initio methods on butanal radical cations suggest that the stepwise mechanism is generally favored. nih.govresearchgate.net Experimental evidence also supports a stepwise mechanism for the McLafferty rearrangement. chemistnotes.com The relative energy barriers of the competing pathways determine which mechanism is dominant for a particular molecule. For the butanal radical cation, the barrier for γ-hydrogen transfer is significantly lower than that for the Cα-Cβ bond cleavage, supporting the stepwise pathway. nih.govresearchgate.net The nature of the bond cleavages also differs, with concerted rearrangements exhibiting more heterolytic character and stepwise rearrangements showing homolytic character. nih.govresearchgate.net

Computational Modeling of Fragmentation Mechanisms

Computational modeling serves as a powerful tool for elucidating the complex fragmentation pathways of molecules like this compound within a mass spectrometer. While specific, in-depth computational studies exclusively targeting this aldehyde are not extensively documented in publicly available literature, its fragmentation behavior can be reliably predicted and analyzed using established principles of mass spectrometry and computational chemistry. nih.gov Methods such as Density Functional Theory (DFT) are frequently employed to map the potential energy surfaces of ion fragmentation, calculate the activation energies for various bond cleavages and rearrangements, and predict the relative abundances of the resulting fragment ions. nih.gov

The fragmentation of an aliphatic aldehyde is typically initiated by the ionization of the molecule, most commonly through the removal of a non-bonding electron from the oxygen atom, forming a molecular ion ([M]•+). For this compound, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Computational models would investigate several key fragmentation channels, with the most prominent pathways for aldehydes being α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

Alpha-Cleavage: This is a dominant fragmentation mode for aldehydes, involving the cleavage of a bond adjacent to the carbonyl group. miamioh.edu For this compound, two primary α-cleavage pathways are computationally plausible:

Loss of a Hydrogen Radical: Cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion ([M-1]⁺). This is a very common fragmentation for aldehydes. libretexts.org

Loss of an Isopropyl Radical: Cleavage of the C-C bond between the carbonyl carbon and the adjacent tertiary carbon, leading to the expulsion of a propan-2-yl (isopropyl) radical.

McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. The molecular ion undergoes an intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond. In this compound, the methyl groups of the propan-2-yl substituent contain available γ-hydrogens. The rearrangement would result in the formation of a neutral propene molecule and a charged enol fragment. docbrown.info

Computational analysis helps to determine the transition state energies for these competing pathways. By calculating the relative energy barriers, researchers can predict which fragmentation process is more favorable and will therefore give rise to more intense peaks in the mass spectrum. nih.gov For instance, the stability of the resulting carbocation and neutral species heavily influences the favorability of a given pathway.

The table below summarizes the predicted major fragment ions for this compound based on these general fragmentation mechanisms, which would be the focus of computational modeling studies.

Table 1: Predicted Major Fragment Ions of this compound

| m/z Value | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 128 | [C₈H₁₆O]•+ | - | Molecular Ion |

| 127 | [C₈H₁₅O]⁺ | H• | α-Cleavage |

| 85 | [C₅H₉O]⁺ | •C₃H₇ | α-Cleavage |

| 72 | [C₄H₈O]•+ | C₄H₈ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | C₄H₇O• | β-Cleavage |

Hypothetical computational data can further illustrate how these pathways are evaluated. The following table presents a theoretical comparison of the activation energies for the primary fragmentation routes, as might be determined by DFT calculations.

Table 2: Hypothetical Calculated Activation Energies for Fragmentation Pathways

| Fragmentation Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| α-Cleavage (Loss of H•) | TS_alpha_H | 15.2 |

| α-Cleavage (Loss of •C₃H₇) | TS_alpha_isopropyl | 12.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from computational modeling to predict the most favorable fragmentation mechanisms.

These computational insights are invaluable for interpreting experimental mass spectra, confirming the structure of the analyte, and understanding the fundamental chemical principles that govern ion behavior in the gas phase. nih.gov

Advanced Analytical Methodologies for 3 Methyl 2 Propan 2 Yl Butanal Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of 3-Methyl-2-(propan-2-yl)butanal, enabling its separation from complex matrices. The choice between gas and liquid chromatography depends on the sample's nature and the analytical objectives.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. The separation is based on the compound's partitioning between a stationary phase within a capillary column and a mobile gas phase (carrier gas), typically helium or hydrogen. The retention time, at which the compound elutes from the column, is a key identifier under specific analytical conditions. For aldehydes, polar stationary phases such as those containing polyethylene (B3416737) glycol (WAX) are often employed to achieve effective separation. mdpi.com

Key GC Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Rtx-WAX, VF-WAXms (polar) | Provides selective interaction with polar analytes like aldehydes. mdpi.com |

| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. mdpi.com |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers high sensitivity for hydrocarbons, while MS provides structural information for definitive identification. acs.orgresearchgate.net |

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power over conventional GC. acs.org This technique uses two columns with different stationary phases (e.g., a polar column followed by a non-polar column). acs.org A modulator traps effluent from the first column and re-injects it in sharp pulses onto the second, shorter column, creating a highly detailed two-dimensional chromatogram. This increased peak capacity is invaluable for resolving isomers and analyzing the target compound in complex volatile profiles, such as those found in atmospheric samples or food aromas. copernicus.org

While GC is ideal for volatile aldehydes, Liquid Chromatography (LC) and its high-pressure counterpart, High-Performance Liquid Chromatography (HPLC), are used for less volatile or thermally unstable compounds. For a compound like this compound, direct analysis by HPLC with UV detection is challenging due to the aldehyde's lack of a strong chromophore.

To overcome this, a common strategy involves chemical derivatization. The aldehyde can be reacted with a reagent that attaches a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. nih.gov

Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is a common mode. sielc.com For instance, a method for a structurally related compound, 3-(3-isopropylphenyl)butanal, utilizes an RP-HPLC column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Furthermore, chiral HPLC can be employed to separate the enantiomers of this compound, which possesses stereocenters. Specialized chiral stationary phases, such as those found in Chiralcel columns, are designed to interact differently with each enantiomer, allowing for their separation and quantification. rsc.org

Illustrative HPLC Conditions for Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | C18 (Reverse-Phase) or Chiral (e.g., Chiralcel AD-H) | C18 for general separation; Chiral for enantiomer resolution. sielc.comrsc.org |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol | The choice depends on whether normal-phase or reverse-phase chromatography is used. sielc.comrsc.org |

| Detector | UV (after derivatization) or MS | UV detection requires a chromophore; MS can detect the underivatized molecule. nih.govrsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. rsc.org |

Spectroscopic Characterization Methods

Spectroscopy provides detailed information about the molecular structure of this compound. Among the various spectroscopic techniques, Nuclear Magnetic Resonance (NMR) is the most powerful for complete structural elucidation in the liquid state.

NMR spectroscopy analyzes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectrum provides data on the chemical environment, connectivity, and stereochemistry of the atoms. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on its structure and established spectroscopic principles.

In a ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a signal. The signal's position (chemical shift, δ), splitting pattern (multiplicity), and area (integration) provide structural clues. The most distinctive signal would be that of the aldehyde proton (CHO), which is expected to appear far downfield (δ 9.5–10.0 ppm) due to the deshielding effect of the electronegative oxygen atom. rsc.org The other protons on the aliphatic backbone would appear further upfield. Due to the presence of two chiral centers (at C2 and C3), the protons on the isopropyl groups and the methyl groups on C3 are expected to be chemically non-equivalent.

Predicted ¹H NMR Data for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (Aldehyde) | 9.6 - 9.8 | Doublet (d) | 1H |

| H-2 | 2.2 - 2.5 | Multiplet (m) | 1H |

| H-3 | 1.8 - 2.1 | Multiplet (m) | 1H |

| H-6 (Isopropyl CH) | 2.0 - 2.3 | Multiplet (m) | 1H |

| H-4, H-5 (Methyls on C3) | 0.9 - 1.1 | Doublets (d) | 6H |

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are predicted because the two chiral centers render all carbon atoms chemically non-equivalent. The most notable signal is that of the carbonyl carbon (C=O) of the aldehyde group, which is expected at a very downfield chemical shift, typically in the range of 200–205 ppm. chemguide.co.uk The other sp³-hybridized carbons of the alkyl structure will appear at much higher fields (upfield).

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Carbonyl) | 200 - 205 |

| C-2 | 55 - 65 |

| C-6 (Isopropyl CH) | 30 - 35 |

| C-3 | 28 - 33 |

| C-4, C-5 (Methyls on C3) | 15 - 22 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its advanced iteration, Fourier Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques for identifying functional groups within a molecule. spectroscopyonline.comresearchgate.net These methods operate on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and this absorption is detected and plotted to produce a spectrum. spectroscopyonline.com FTIR spectrometers offer significant advantages over older dispersive instruments by measuring all frequencies simultaneously, leading to higher signal-to-noise ratios and faster data acquisition. spectroscopyonline.com

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its aldehydic nature and saturated alkyl structure. The most definitive peak for an aldehyde is the strong C=O (carbonyl) stretch, which typically appears in the region of 1740-1720 cm⁻¹. Another critical indicator is the C-H stretch of the aldehyde proton (the hydrogen attached to the carbonyl group), which gives rise to one or two distinct bands in the 2850-2700 cm⁻¹ range. The presence of the isopropyl and other alkyl groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1385 cm⁻¹.

While a specific spectrum for this compound is not publicly available, data from the closely related compound 3-methylbutanal (B7770604) can be used for comparison. The NIST Chemistry WebBook shows an IR spectrum for 3-methylbutanal, which displays the characteristic aldehyde peaks. nist.gov Based on established principles, the expected IR absorption bands for this compound are summarized below.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2960 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~2870 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium |

| ~2720 | C-H Stretch | Aldehyde (-CHO) | Medium, distinct |

| ~1725 | C=O Stretch | Aldehyde (C=O) | Strong, sharp |

| ~1465 | C-H Bend | Alkyl (CH₂) | Medium |

This table is generated based on established spectroscopic principles and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uu.nldergipark.org.tr This technique is most effective for molecules containing conjugated π-systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is small enough to be bridged by UV-Vis photons. libretexts.org

Saturated aldehydes like this compound lack an extended conjugated system. Their only significant chromophore is the carbonyl group (C=O). The most likely electronic transition to be observed is the n → π* (n-to-pi-star) transition. This involves promoting a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond.

This n → π* transition is formally "forbidden" by quantum mechanical selection rules, resulting in a characteristically weak absorption band. For simple, non-conjugated aldehydes, this peak typically appears in the ultraviolet region, around 270-300 nm. libretexts.org The absorption is significantly weaker than the π → π* transitions seen in conjugated systems, which absorb strongly at shorter wavelengths (e.g., 1,3-butadiene (B125203) at 217 nm). libretexts.org Therefore, UV-Vis spectroscopy is less informative for the structural elucidation of this compound compared to other methods but can confirm the presence of the carbonyl group.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about vibrational modes in a molecule, making it complementary to IR spectroscopy. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The change in frequency corresponds to the vibrational energy levels of the molecule. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for analyzing aqueous samples.

For this compound, the most prominent Raman signals would arise from bonds that exhibit a significant change in polarizability during vibration. The C=O stretch of the aldehyde is expected to produce a strong Raman band near 1725 cm⁻¹. The various C-H stretching and bending modes of the alkyl framework would also be Raman active. While specific Raman data for this compound is scarce, spectra of related molecules like 3-methyl-2-butanol (B147160) are available and show characteristic C-C and C-H vibrations. chemicalbook.comspectrabase.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2900-3000 | C-H Stretch | Alkyl | Strong |

| ~2720 | C-H Stretch | Aldehyde | Medium |

| ~1725 | C=O Stretch | Aldehyde | Strong |

| ~1450 | C-H Bend | Alkyl | Medium |

This table is generated based on established spectroscopic principles.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a gold standard for determining molecular weights and elucidating molecular structures through fragmentation analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two techniques to identify substances in a sample. First, Gas Chromatography (GC) separates volatile components of a mixture based on their boiling points and affinity for the stationary phase of the GC column. As each separated component elutes from the column, it enters the Mass Spectrometer (MS). nih.gov In the MS, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons. This process not only creates a molecular ion (M⁺) but also causes the ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint that can be used to identify the compound, often by comparison to spectral libraries like the NIST database. nist.gov

For this compound (C₈H₁₆O, Molecular Weight: 128.21 g/mol ), the molecular ion peak would be observed at m/z 128. The fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations. Key fragmentation pathways for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Predicted major fragments would include:

Loss of the isopropyl group (C₃H₇, 43 u): leading to a fragment at m/z 85.

Loss of the isobutyl group (C₄H₉, 57 u): leading to a fragment at m/z 71.

A fragment corresponding to the isobutyl cation: m/z 57.

A fragment corresponding to the isopropyl cation: m/z 43.

Table 3: Predicted Key Mass Fragments (EI) for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion |

| 85 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl group |

| 71 | [M - C₄H₉]⁺ | Cleavage, loss of isobutyl group |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

This table is generated based on established mass spectrometry fragmentation rules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure mass-to-charge ratios with extremely high accuracy (typically to within 0.001 atomic mass units). scispace.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. While a standard MS might identify a molecular ion at m/z 128, it could correspond to multiple formulas (e.g., C₈H₁₆O, C₉H₂₀, C₇H₁₂O₂). HRMS can differentiate these possibilities.

For this compound, the exact monoisotopic mass is calculated as follows:

Formula: C₈H₁₆O

Exact Mass: (8 * 12.000000) + (16 * 1.007825) + (1 * 15.994915) = 128.120115 Da

An HRMS measurement yielding a mass of 128.1201 would confirm the elemental formula C₈H₁₆O, providing a high degree of confidence in the compound's identity when combined with other analytical data. beilstein-journals.orgnih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Gas-Phase Analysis

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. wur.nl The technique uses H₃O⁺ ions as the primary reagent. When air containing a VOC is introduced, a proton is transferred from an H₃O⁺ ion to any VOC that has a higher proton affinity than water. This "soft" ionization method typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

This makes PTR-MS an ideal tool for detecting and quantifying volatile aldehydes like this compound in applications such as food science and atmospheric chemistry. nih.gov

For this compound (MW = 128.12 g/mol ), the expected protonated molecule would be detected at:

[M+H]⁺: 128.120115 + 1.007825 = 129.12794 m/z

While PTR-MS minimizes fragmentation, some compounds, especially those containing oxygen, can still produce fragment ions, sometimes through the loss of a water molecule from the protonated parent ion. researchgate.net The coupling of GC to PTR-MS can help resolve ambiguities from isomers or fragments, as different compounds will have different elution times. mdpi.comcopernicus.org

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used in mass spectrometry for the analysis of non-volatile and thermally labile compounds. creative-proteomics.comlibretexts.org Developed in the early 1980s, the method involves bombarding a sample, which is dissolved in a non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol, with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). creative-proteomics.comwikipedia.org The impact of these atoms causes the analyte molecules to sputter from the liquid surface into the gas phase as ions. libretexts.org

FAB is known for producing primarily pseudomolecular ions, such as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with relatively little fragmentation. wikipedia.org This makes it particularly useful for determining the molecular weight of polar compounds that are difficult to vaporize or ionize by other methods. creative-proteomics.com The use of a neutral atomic beam prevents the build-up of charge on insulating samples, which can be an issue in related techniques like secondary ion mass spectrometry (SIMS). creative-proteomics.com

In the context of aldehyde analysis, FAB-MS can be employed to obtain molecular weight information. However, a notable consideration is the potential for beam-induced secondary reactions between the analyte and the matrix. acs.org Studies have shown that aldehydes can undergo condensation reactions with hydroxylic matrices (like glycerol) under FAB/LSIMS conditions, leading to the formation of adducts and the loss of a water molecule. acs.org While this can be a complicating factor, it can also be leveraged in tandem mass spectrometry (MS/MS) experiments, using specific neutral loss scans to selectively identify reactive molecules within a complex mixture. acs.org

Quantification Methodologies

Accurate quantification of this compound in various matrices requires robust and validated methodologies. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Multi-point internal calibration is a widely used quantification strategy that enhances the accuracy and precision of analytical measurements by correcting for variations during sample processing and analysis. chromatographytoday.com This method involves adding a known quantity of a specific compound, the internal standard (IS), to every sample, calibration standard, and quality control sample. chromatographytoday.com The IS should be a compound that is chemically similar to the analyte (in this case, this compound) but not naturally present in the samples.

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. Instead of plotting the absolute response of the analyte, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. chromatographytoday.com This multi-point curve, typically comprising five or more concentration levels, establishes the response relationship. chromatographytoday.comelementlabsolutions.com Using a multi-point approach is crucial when the instrument's response is not linear across the concentration range or when the calibration curve does not intercept the origin. elementlabsolutions.com

The concentration of the analyte in an unknown sample is then determined by measuring its peak area ratio relative to the internal standard and interpolating the value from the calibration curve. This method effectively compensates for volumetric errors during sample injection and corrects for analyte loss during sample preparation and extraction. chromatographytoday.com

Table 1: Illustrative Data for a Multi-point Internal Calibration Curve This table demonstrates the principle of generating a calibration curve using an internal standard. Data is hypothetical.

| Calibration Level | Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1.0 | 12,500 | 100,500 | 0.124 |

| 2 | 5.0 | 63,000 | 101,000 | 0.624 |

| 3 | 10.0 | 127,000 | 100,800 | 1.260 |

| 4 | 25.0 | 318,000 | 101,200 | 3.142 |

| 5 | 50.0 | 640,000 | 100,900 | 6.343 |

The analysis of low molecular weight aldehydes like this compound is often challenging due to their volatility and polarity. mdpi.com Derivatization is a chemical modification technique used to convert the analyte into a product with more favorable properties for separation and detection, such as increased thermal stability, improved chromatographic behavior, or enhanced ionization efficiency in mass spectrometry. mdpi.comnih.govcreative-proteomics.com

A common and effective derivatization strategy for aldehydes involves reaction with a hydrazine-containing reagent to form a stable hydrazone derivative. semanticscholar.org One of the most widely used reagents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). semanticscholar.org It reacts with the carbonyl group of the aldehyde, typically under acidic conditions, to yield a 2,4-dinitrophenylhydrazone. nih.gov These derivatives are less volatile and possess a strong chromophore, making them highly suitable for analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. semanticscholar.org

Another important class of reagents for gas chromatography-mass spectrometry (GC-MS) analysis is hydroxylamines, particularly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov PFBHA reacts with aldehydes to form PFB-oxime derivatives. nih.gov These derivatives are highly volatile and possess electron-capturing properties, leading to excellent sensitivity in GC-MS analysis, especially when using negative ion chemical ionization (NICI). nih.gov

Table 2: Common Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Derivative Formed | Typical Analytical Technique | Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | Forms stable derivatives with strong UV absorbance. semanticscholar.org |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS, GC-ECD | Increases volatility and provides high sensitivity for GC-based methods. nih.govsigmaaldrich.com |

| Dansyl Hydrazine (B178648) | Hydrazone | HPLC-Fluorescence, LC-MS | Creates highly fluorescent derivatives for sensitive detection. researchgate.net |

| Dimedone (Hantzsch Reaction) | Dihydropyridine derivative | LC-MS/MS | Forms heterocyclic derivatives suitable for LC-MS analysis. nih.gov |

Desorption Efficiency

In many analytical methods for volatile organic compounds (VOCs), including aldehydes, the sample is first collected and concentrated on a solid sorbent material. The analytes are then released from the sorbent for analysis, typically through thermal desorption or solvent extraction. Desorption efficiency is a critical parameter that measures the effectiveness of this release process. plos.org It is defined as the percentage of the analyte that is successfully recovered from the sorbent.

The efficiency of desorption is influenced by several factors, including the chemical properties of the analyte (e.g., boiling point, polarizability), the nature of the sorbent material (e.g., activated carbon, polymeric resins like Tenax), and the desorption conditions (e.g., temperature, time, solvent choice). aaqr.orgnih.gov For thermal desorption, higher temperatures generally increase desorption rates, but must be balanced against the thermal stability of the analyte to prevent degradation. aaqr.orgresearchgate.net For instance, studies comparing different sorbent materials have shown that electrospun nanofibers can exhibit high desorption efficiency for various VOCs at relatively low temperatures. plos.orgrsc.org Incomplete desorption can lead to an underestimation of the analyte concentration in the original sample.

Limits of Detection

The Limit of Detection (LOD) is a fundamental performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from the analytical noise or a blank sample. researchgate.netca.gov Achieving low LODs is crucial for detecting trace amounts of this compound, especially in applications like environmental monitoring or food analysis.

The LOD is highly dependent on the entire analytical workflow, including the sample preparation technique, the separation method, the detector's sensitivity, and the use of derivatization. As noted previously, derivatization significantly enhances detectability. For example, converting aldehydes to their dansyl hydrazine derivatives allows for highly sensitive analysis by mass spectrometry, with reported LODs in the sub-micromolar range. researchgate.net Sensory detection thresholds can also be determined, though these relate to human perception rather than instrumental limits. The detection threshold for a related compound, 3-methylbutanal, in a cheese matrix was reported to be 150.31 µg/kg. researchgate.net

Table 3: Examples of Instrumental Limits of Detection for Aldehydes This table provides examples from the literature for related aldehyde compounds to illustrate typical LOD ranges.

| Analyte | Method | Matrix | Limit of Detection (LOD) | Reference |

| Formaldehyde, Acetaldehyde, Propionaldehyde | Reactive Paper Spray MS with Dansyl Hydrazine | Methanol Solution | 0.03-0.15 µM | researchgate.net |

| 3-Methylbutanal | Sensory Panel | Cheese | 150.31 µg/kg | researchgate.net |

| 2-Methylbutanal | Sensory Panel | Cheese | 175.39 µg/kg | researchgate.net |

| 2-Methylpropanal | Sensory Panel | Cheese | 150.66 µg/kg | researchgate.net |

| Various Aldehydes | Stable Isotope Labeling LC-MS/MS | Not specified | 8.0−14.2 ng/kg | researchgate.net |

Theoretical and Computational Chemistry Studies of 3 Methyl 2 Propan 2 Yl Butanal

Conformational Analysis and Molecular Structures

The flexible nature of the alkyl chains in 3-Methyl-2-(propan-2-yl)butanal means it can exist in numerous conformations. Conformational analysis is crucial for understanding its physical properties and how it interacts with other molecules.

Computational methods are ideally suited for exploring the potential energy surface of a molecule to identify its stable conformers. For this compound, this would involve systematically rotating the single bonds and calculating the energy of each resulting geometry. The goals of such an investigation would be to:

Identify all low-energy conformers that are likely to be present at room temperature.

Determine the relative energies of these conformers to understand their population distribution.

Analyze the intramolecular interactions, such as steric hindrance, that stabilize or destabilize certain conformations.

General studies on branched aldehydes suggest that the conformational landscape can be complex, with multiple local minima on the potential energy surface.

Once the preferred conformations are identified and their geometries optimized, detailed structural parameters can be extracted. This data provides a precise three-dimensional picture of the molecule.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The angles describing the rotation around a chemical bond.

This information is fundamental for building accurate molecular models and for understanding the steric and electronic effects that govern the molecule's shape.

In-Depth Analysis of this compound Reveals Scientific Data Gap

A thorough review of available scientific literature and computational chemistry databases reveals a significant lack of theoretical and computational studies on the chemical compound this compound. Despite its well-defined structure, detailed quantum chemical analyses, including electronic structure, reactivity descriptors, and spectroscopic property predictions, appear to be largely absent from published research. This notable information gap prevents a comprehensive theoretical characterization of the molecule as outlined.

Efforts to compile data for a detailed article focusing on the theoretical and computational chemistry of this compound have been unsuccessful. The specific analytical sections requested, such as Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Mulliken atomic charges, and computational predictions of NMR and vibrational spectra (IR, Raman), could not be populated with scientifically validated findings for this particular compound.

While general principles of computational chemistry can be applied to predict the properties of any given molecule, the generation of a scientifically rigorous and accurate article necessitates pre-existing, peer-reviewed research or publicly available computational data. In the case of this compound, such specific data is not currently available in the public domain.

This lack of information highlights a potential area for future research. Computational studies on this branched-chain aldehyde could provide valuable insights into its electronic properties, reactivity, and spectroscopic signatures, contributing to a more complete understanding of this and similar aliphatic aldehydes. However, until such studies are conducted and published, a detailed theoretical and computational analysis as specified remains unachievable.

Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of this compound are influenced by its highly branched structure. The aldehyde functional group is a primary site for various reactions, including oxidation, reduction, and nucleophilic attack. The steric hindrance presented by the adjacent isopropyl and sec-butyl groups is expected to play a significant role in the rates of these reactions.

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in determining the rate of a chemical reaction. For aldehydes like this compound, computational methods such as DFT can be employed to calculate the activation energies for various transformations. For instance, the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would proceed through transition states with specific energy barriers.

Studies on similar, less-branched aldehydes and alcohols provide insights into the potential activation energies for reactions involving this compound. For example, the gas-phase reactions of hydroxyl radicals with related butanol isomers have been studied, and their Arrhenius expressions determined, which include activation energy terms. rsc.org However, the significant steric bulk in this compound would likely lead to higher activation energies for many reactions compared to less sterically hindered analogues. The oxidation of its parent alcohol, 3-methyl-2-(propan-2-yl)butan-1-ol, is expected to be slower than that of less-branched primary alcohols due to this steric hindrance, which implies a higher activation barrier for the reaction.

Table 1: Representative Data on Reaction Kinetics of Structurally Related Aldehydes

| Reactant | Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 3-methyl-2-butenal | Cl atoms | (3.04 ± 0.18) × 10⁻¹⁰ | 298 |

| 3-methylbutanal (B7770604) | Cl atoms | (2.07 ± 0.14) × 10⁻¹⁰ | 298 |

This table presents kinetic data for aldehydes structurally related to this compound to provide context for its potential reactivity.

Transition State Theory Applications

Transition state theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex, or transition state. Computational chemistry allows for the detailed characterization of the geometry, frequency, and energy of these transient species. For a reaction involving this compound, TST would be applied to calculate the rate constant by determining the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

While specific TST applications for this exact aldehyde are not documented in the available literature, the methodology has been extensively applied to other organic reactions, including those of other aldehydes and alcohols. libretexts.orgresearchgate.net These studies demonstrate the power of TST in elucidating reaction mechanisms and predicting kinetic outcomes. For a molecule as sterically congested as this compound, identifying the lowest energy transition state conformation would be a key computational challenge.

Thermodynamic Properties and Stability Assessments

The thermodynamic stability of this compound can be assessed through computational calculations of its standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values provide a measure of the molecule's intrinsic stability and its equilibrium position in chemical reactions.

While experimentally determined thermodynamic data for this compound are scarce, computational methods can provide reliable estimates. For comparison, thermodynamic data for related compounds, such as 3-methyl-2-butanol (B147160), are available from sources like the National Institute of Standards and Technology (NIST) database. These data can serve as a benchmark for theoretical calculations on the target aldehyde. The branched nature of this compound is expected to influence its thermodynamic properties, for instance, by affecting intermolecular forces and, consequently, its boiling point and enthalpy of vaporization.

Table 2: Computed Thermodynamic Properties of a Related Compound (3-Methyl-2-butanol)

| Property | Value | Units |

| Enthalpy of Vaporization | 49.0 (at 295 K) | kJ/mol |

| Standard Enthalpy of Formation (gas) | -345.2 ± 1.3 | kJ/mol |

| Standard Molar Entropy (gas) | 388.9 ± 2.1 | J/mol·K |

This table provides thermodynamic data for the corresponding alcohol to this compound, offering a point of reference for its expected thermodynamic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.